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Cat. No.: B578601 Get Quote

The incorporation of the boronic acid moiety into small molecules has become a cornerstone of

modern medicinal chemistry, a strategy that has yielded five FDA-approved drugs to date,

including the pioneering proteasome inhibitor Bortezomib (Velcade®).[1][2] Boronic acids and

their derivatives are prized for their unique ability to form reversible covalent bonds with diols,

engage in various biological interactions as Lewis acids, and serve as exceptionally versatile

building blocks in synthetic chemistry.[3][4]

Within this class of compounds, heteroaryl boronic acids are of particular importance. The

pyridine scaffold is a privileged structure in pharmaceuticals, and its functionalization allows for

the fine-tuning of a drug candidate's physicochemical properties, such as solubility, metabolic

stability, and target engagement. 2-Morpholinopyridine-3-boronic acid is a key reagent that

combines the desirable features of the pyridine ring with the synthetic flexibility of the boronic

acid group. The morpholino substituent at the 2-position significantly modulates the electronic

properties of the pyridine ring and provides a vector for improving aqueous solubility and

pharmacokinetic profiles.

This guide provides a comprehensive overview of a robust synthetic route to 2-
Morpholinopyridine-3-boronic acid, details its full analytical characterization, and discusses

its application, offering researchers and drug development professionals a field-proven

framework for its preparation and use.

Section 1: Synthetic Pathway and Rationale
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The most reliable and scalable approach to synthesizing 2-Morpholinopyridine-3-boronic
acid involves a halogen-metal exchange followed by borylation. This strategy begins with a

suitable halogenated precursor, 3-bromo-2-morpholinopyridine, which is converted into a highly

reactive organolithium intermediate. This intermediate is then trapped with a boron electrophile

to generate the target boronic acid.

The causality behind this choice of pathway is rooted in efficiency and regiochemical control.

The morpholino group at the C2 position could potentially direct a C-H activation (lithiation) to

the C3 position; however, starting with a halogen at the target C3 position provides a more

definitive and less ambiguous route. The halogen-metal exchange is a rapid and high-yielding

reaction at cryogenic temperatures.

Causality of Experimental Conditions:

Anhydrous Conditions: Organolithium reagents are extremely strong bases and will readily

react with protic sources, including atmospheric moisture. The entire reaction sequence must

be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents

and glassware to prevent quenching of the intermediate.

Cryogenic Temperature (-78 °C): The lithiation step is highly exothermic. Performing the

reaction at -78 °C (a dry ice/acetone bath) is critical to prevent side reactions, such as

decomposition of the organolithium reagent or undesired reactions with the solvent (THF).[5]

This low temperature ensures the stability of the 2-morpholinopyridin-3-yl lithium

intermediate long enough for the subsequent borylation step.

Choice of Borylating Agent: Triisopropyl borate is an excellent electrophile for this reaction.

Its three isopropoxy groups are readily displaced by the organolithium nucleophile. The

resulting boronate ester is then hydrolyzed to the desired boronic acid during the acidic

workup.
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Figure 1: Synthetic workflow for 2-Morpholinopyridine-3-boronic acid.
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Section 2: Detailed Experimental Protocol -
Synthesis
This protocol is a self-validating system designed for robust and reproducible execution. It is

adapted from standard lithiation-borylation procedures.

Materials and Reagents:

3-Bromo-2-morpholinopyridine (1.0 equiv)[6]

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)

Triisopropyl borate (1.2 equiv)

2 M Hydrochloric Acid (HCl)

Ethyl Acetate (EtOAc)

Saturated Sodium Chloride solution (Brine)

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-2-morpholinopyridine (1.0 equiv).

Inerting: Evacuate and backfill the flask with dry argon or nitrogen three times to ensure an

inert atmosphere.

Dissolution: Add anhydrous THF via syringe to dissolve the starting material (approx. 0.2 M

concentration).

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to

ensure thermal equilibrium.
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Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 20 minutes,

ensuring the internal temperature does not rise above -70 °C.

Stirring: Stir the resulting mixture at -78 °C for 1 hour. The progress of the halogen-metal

exchange can be monitored by quenching a small aliquot with D₂O and analyzing by GC-

MS.

Borylation: Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture, again

maintaining the temperature at -78 °C.

Warming: After the addition is complete, stir the mixture at -78 °C for an additional hour, then

allow it to warm slowly to room temperature over 2 hours.

Quenching and Hydrolysis: Carefully quench the reaction by slowly adding 2 M HCl. Stir

vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl

acetate (3x).

Washing: Combine the organic layers and wash with water, followed by brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude solid by recrystallization from an appropriate solvent system

(e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure

2-Morpholinopyridine-3-boronic acid.

Section 3: Physicochemical and Spectroscopic
Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the

synthesized compound. A combination of physicochemical measurements and spectroscopic

analysis provides a complete profile.

Data Presentation: Physicochemical Properties
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The following table summarizes the key physical and chemical properties of the target

compound.

Property Value Source(s)

CAS Number 1218790-86-3

Molecular Formula C₉H₁₃BN₂O₃

Molecular Weight 208.02 g/mol

Appearance Solid

Melting Point 90-94 °C

Storage Temperature 2-8 °C

Data Presentation: Predicted Spectroscopic Data
The following data are predicted based on the compound's structure and analysis of similar

molecules.[7][8]
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Technique Expected Observations

¹H NMR (400 MHz, DMSO-d₆)

δ 8.2-8.4 (dd, 1H, H6-pyridine), 7.8-8.0 (dd, 1H,

H4-pyridine), 7.0-7.2 (dd, 1H, H5-pyridine), 3.6-

3.8 (t, 4H, morpholine -OCH₂), 3.1-3.3 (t, 4H,

morpholine -NCH₂), 8.0 (br s, 2H, B(OH)₂)

¹³C NMR (100 MHz, DMSO-d₆)

δ ~160 (C2), ~150 (C6), ~140 (C4), ~118 (C5),

C3 signal may be broad or unobserved due to

quadrupolar relaxation from boron, ~66

(morpholine -OCH₂), ~48 (morpholine -NCH₂)

¹¹B NMR (128 MHz, DMSO-d₆) δ ~28-30 ppm (trigonal sp² boron center)

FT-IR (KBr Pellet, cm⁻¹)

~3400-3200 (br, O-H stretch), ~2950 (C-H

stretch), ~1600 (C=C/C=N stretch), ~1350 (B-O

stretch), ~1115 (C-O-C stretch)

Mass Spec. (ESI+)
Calculated for [M+H]⁺: 209.1092; Found: m/z

consistent with this value.

Interpretation Notes:

¹H NMR: The two protons of the boronic acid group (B(OH)₂) are exchangeable and often

appear as a broad singlet. Its chemical shift can vary depending on solvent, concentration,

and water content.

¹¹B NMR: This technique is highly diagnostic for boronic acids. A chemical shift around 30

ppm is characteristic of a trigonal planar (sp²) boronic acid. In the presence of diols or at high

pH, a second signal corresponding to a tetrahedral (sp³) boronate ester may appear upfield

(around 5-10 ppm).[9][10]

FT-IR: Boronic acids can dehydrate to form cyclic trimers known as boroxines. This process

would lead to the disappearance of the broad O-H stretch and the appearance of strong B-

O-B stretching bands.[7]
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Figure 2: Workflow for the characterization and validation of the final product.

Section 4: Detailed Experimental Protocol -
Characterization
Standard protocols for acquiring analytical data are as follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated

dimethyl sulfoxide (DMSO-d₆). DMSO is often preferred for boronic acids as it helps in

observing the exchangeable B(OH)₂ protons.

Acquisition: Obtain ¹H, ¹³C, and ¹¹B NMR spectra on a 400 MHz (or higher) spectrometer

at room temperature using standard pulse programs. For ¹¹B NMR, a quartz tube may be

used to minimize background signals from borosilicate glass.[10]

Mass Spectrometry (MS):

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like

methanol or acetonitrile.
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Analysis: Infuse the solution into an Electrospray Ionization (ESI) source coupled to a

high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass

determination.

Infrared (IR) Spectroscopy:

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample

with dry KBr powder and pressing it into a thin disk, or analyze using an Attenuated Total

Reflectance (ATR) accessory.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Section 5: Application in Suzuki-Miyaura Cross-
Coupling
2-Morpholinopyridine-3-boronic acid is an excellent coupling partner in palladium-catalyzed

Suzuki-Miyaura reactions, a Nobel Prize-winning methodology for C-C bond formation.[11][12]

This reaction allows for the efficient construction of biaryl and heteroaryl systems, which are

prevalent in pharmaceuticals.

In a typical reaction, the boronic acid is coupled with an aryl or heteroaryl halide (or triflate) in

the presence of a palladium catalyst, a suitable ligand, and a base. The morpholino group at

the 2-position may influence the reaction by coordinating to the palladium center, potentially

requiring specific ligand choices to overcome the "2-pyridyl problem" and achieve high yields.

[13]

Generic Suzuki-Miyaura Reaction Scheme: An aryl halide (Ar-X) is reacted with 2-
morpholinopyridine-3-boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄),

a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent (e.g., dioxane/water) with heating to yield the

coupled product, 3-aryl-2-morpholinopyridine.

Section 6: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following

handling guidelines must be observed.

Hazard Classification: Harmful if swallowed (Acute Tox. 4 Oral).[14]
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GHS Pictogram: GHS07 (Exclamation Mark).

Signal Word: Warning.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses with side shields, chemical-resistant gloves, and a lab coat.

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C

as recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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